1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol
CAS No.: 890-33-5
Cat. No.: VC15929601
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890-33-5 |
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Molecular Formula | C14H10N2OS |
Molecular Weight | 254.31 g/mol |
IUPAC Name | 1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol |
Standard InChI | InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H |
Standard InChI Key | RPRCLWZSHQECQD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(E)-1,3-thiazol-2-yliminomethyl]naphthalen-2-ol, reflects its structural configuration: a naphthalen-2-ol moiety linked to a thiazole ring through an imine bond. The planar arrangement of the naphthalene and thiazole systems facilitates π-π stacking and intramolecular charge transfer, which influence its spectroscopic and coordination properties . The canonical SMILES string (C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O) confirms the spatial orientation of substituents .
Physicochemical Parameters
Key computed properties include:
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Hydrogen Bond Donor/Acceptor Count: 1 donor (phenolic -OH) and 4 acceptors (imine N, thiazole S, phenolic O, and imine O) .
The compound’s solubility is limited in polar solvents but enhanced in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), making it suitable for coordination chemistry applications .
Synthesis Methods
Conventional Condensation Route
The Schiff base is synthesized via acid-catalyzed condensation of 2-hydroxy-1-naphthaldehyde with thiazol-2-amine in ethanol. The reaction proceeds under reflux for 1–2 hours, yielding the imine product with >70% efficiency . Microwave-assisted methods have also been explored, reducing reaction times to 5–10 minutes while maintaining high yields .
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Dissolve 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and thiazol-2-amine (1.0 g, 10 mmol) in 30 mL ethanol.
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Add 0.5 mL concentrated HCl as a catalyst.
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Reflux at 80°C for 2 hours.
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Cool, filter the precipitate, and recrystallize from ethanol.
Environmental Considerations
Industrial-scale synthesis requires assessing the compound’s environmental fate. Its moderate biodegradability and potential aquatic toxicity necessitate rigorous waste management protocols to prevent ecosystem contamination.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (cm⁻¹):
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits absorption maxima at 360–385 nm, attributed to π→π* transitions of the conjugated system. Solvent polarity shifts these peaks, with hypsochromic shifts observed in aqueous mixtures .
Biological and Antimicrobial Activity
Antibacterial and Antifungal Efficacy
The Schiff base and its metal complexes demonstrate broad-spectrum antimicrobial activity (Table 1) :
Microorganism | Inhibitory Zone (mm) | Reference |
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Staphylococcus aureus | 12–15 | |
Escherichia coli | 10–14 | |
Candida albicans | 8–12 |
Mechanistically, the imine and phenolic groups disrupt microbial cell membranes and inhibit enzyme activity . Copper(II) complexes exhibit enhanced efficacy due to improved membrane permeability .
Coordination Chemistry and Metal Complexes
Metal Binding Behavior
The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Square planar geometries are observed with Cu(II), Ni(II), and Co(II) ions (Figure 1) .
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Dissolve 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol (0.254 g, 1 mmol) in 20 mL ethanol.
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Add CuCl₂·2H₂O (0.170 g, 1 mmol) and reflux for 4 hours.
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Isolate the precipitate and wash with cold ethanol.
DNA Interaction Studies
Cu(II) complexes intercalate into DNA via π-stacking, as evidenced by:
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